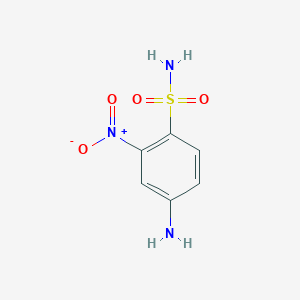

4-Amino-2-nitrobenzenesulfonamide

Description

Contextualizing Aromatic Sulfonamides as Versatile Chemical Scaffolds in Organic Synthesis and Materials Science Research

Aromatic sulfonamides are a class of organic compounds characterized by a sulfonyl group directly attached to an aromatic ring. This structural feature imparts a unique combination of chemical and physical properties, making them highly versatile scaffolds. In organic synthesis, the sulfonamide group is recognized for its ability to act as a directing group and a protecting group for amines. Its strong electron-withdrawing nature can activate or deactivate adjacent positions on the aromatic ring, guiding the course of electrophilic and nucleophilic substitution reactions.

The utility of aromatic sulfonamides extends into materials science, where they are incorporated into the structure of polymers to enhance thermal stability and modify mechanical properties. Their ability to form strong hydrogen bonds and participate in various intermolecular interactions makes them valuable components in the design of supramolecular assemblies and functional materials. For instance, certain aromatic sulfonamides have been investigated for their potential in creating novel polymers with specific electronic or optical properties.

Significance of 4-Amino-2-nitrobenzenesulfonamide as a Precursor and Structural Motif in Advanced Chemical Design

This compound is a bifunctional aromatic compound containing an amino group, a nitro group, and a sulfonamide moiety. This specific arrangement of functional groups on the benzene (B151609) ring makes it a highly valuable precursor in the synthesis of more complex molecules. The amino group can be readily diazotized and subjected to a variety of coupling reactions, a cornerstone of azo dye synthesis. The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, opening up further avenues for derivatization.

The presence of both electron-donating (amino) and electron-withdrawing (nitro, sulfonamide) groups on the same aromatic ring creates a unique electronic environment, influencing the reactivity of the entire molecule. This makes this compound a key starting material for the synthesis of a diverse range of heterocyclic compounds, which are of great interest in medicinal chemistry and materials science. For example, derivatives of similar aminonitrobenzenesulfonamides have been used to synthesize benzothiazoles and other heterocyclic systems.

Scope and Academic Relevance of Research on this compound and its Derivatives

Research into this compound and its derivatives is driven by their potential applications in various fields. In medicinal chemistry, the sulfonamide group is a well-established pharmacophore found in numerous drugs. The structural backbone of this compound provides a template for the design of novel therapeutic agents. For instance, derivatives of substituted benzenesulfonamides have been extensively studied as carbonic anhydrase inhibitors, which are targets for drugs to treat glaucoma, epilepsy, and certain types of cancer. researchgate.netmdpi.com

In the field of materials science, derivatives of this compound are explored for their use in the synthesis of dyes and pigments. The ability to form intensely colored azo compounds upon diazotization and coupling makes this compound and its isomers valuable intermediates in the dye industry. google.comepa.govjbiochemtech.com Furthermore, the potential to create novel polymers and functional materials by leveraging the reactivity of its functional groups continues to fuel academic and industrial research. aurorascientific.com

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound. These properties are crucial for understanding its behavior in chemical reactions and for its application in various research areas.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₃O₄S | - |

| Molecular Weight | 218.19 g/mol | nih.gov |

| Appearance | Yellowish crystalline powder (typical) | - |

| Melting Point | Not precisely available, but related isomers have high melting points | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and DMSO | - |

| pKa | The sulfonamide proton is weakly acidic | - |

Spectroscopic Data Overview

The structural features of this compound can be confirmed using various spectroscopic techniques. Below is a general overview of the expected spectroscopic data.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Broad signals for the amino and sulfonamide protons. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. |

| IR (Infrared) | Characteristic peaks for N-H stretching of the amino and sulfonamide groups (around 3300-3500 cm⁻¹), S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O4S |

|---|---|

Molecular Weight |

217.21 g/mol |

IUPAC Name |

4-amino-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C6H7N3O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,7H2,(H2,8,12,13) |

InChI Key |

QMFXDUPIQLCFMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)N |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 4 Amino 2 Nitrobenzenesulfonamide

Nucleophilic Substitution Reactions Involving the Sulfonamide Group

The sulfonamide group is a key site for nucleophilic substitution reactions. These reactions typically involve the displacement of the -NH2 group or reactions at the sulfur atom.

Mechanism of Nucleophilic Attack on Nitrobenzenesulfonyl Derivatives

Nucleophilic aromatic substitution (SNAr) reactions on nitrobenzene (B124822) derivatives are well-documented. youtube.com The presence of a strong electron-withdrawing group, such as a nitro group, activates the benzene (B151609) ring towards nucleophilic attack. youtube.com The attack of a nucleophile on the carbon atom bearing a leaving group leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

In the case of nitrobenzenesulfonyl derivatives, nucleophilic attack can occur at the sulfur atom of the sulfonyl group. This process can be assisted by general-base catalysis, where a second molecule of the nucleophile or a hydroxide (B78521) ion facilitates the attack of the amine. iupac.org The reaction proceeds through a trigonal-bipyramidal intermediate at the sulfur atom. iupac.org

Role of Electron-Withdrawing Groups in Modulating Reactivity

Electron-withdrawing groups (EWGs) play a crucial role in the reactivity of benzenesulfonamide (B165840) derivatives. The nitro group (-NO2) and the sulfonyl group (-SO2NHR) are both potent EWGs that decrease the electron density of the aromatic ring. uobabylon.edu.iqstudymind.co.ukwikipedia.org This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but more reactive towards nucleophilic aromatic substitution. youtube.comwikipedia.org

The strong electron-withdrawing nature of these groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy of the reaction. youtube.comlibretexts.org The position of these EWGs is critical; they are most effective at activating the ring for nucleophilic substitution when located at the ortho and para positions relative to the leaving group. youtube.com In 4-Amino-2-nitrobenzenesulfonamide, the nitro group is ortho to the sulfonamide group, significantly influencing its reactivity. Studies have shown that the presence of electron-withdrawing groups on the aromatic ring of sulfonamides leads to them being stronger acids. vu.nl

Redox Chemistry of the Nitro Functionality

The nitro group of this compound is readily susceptible to reduction, a common and important transformation in organic synthesis.

Reduction of Nitro Groups to Amino Groups

The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental reaction. nih.govpsu.edu This transformation can be achieved using a variety of reducing agents and catalytic systems. organic-chemistry.orgcommonorganicchemistry.com

Common methods include:

Catalytic Hydrogenation: This is a widely used method employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. nih.govcommonorganicchemistry.com It is often efficient but can sometimes affect other functional groups. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are classic methods for nitro group reduction. commonorganicchemistry.comyoutube.com The Béchamp reduction, using iron and acid, is a long-standing industrial process. nih.gov

Other Reagents: Tin(II) chloride (SnCl2) and sodium borohydride (B1222165) (NaBH4) in the presence of a suitable catalyst are also effective for this reduction, often offering greater chemoselectivity. psu.educommonorganicchemistry.comnih.gov

The general transformation is as follows: Ar-NO₂ + 6[H] → Ar-NH₂ + 2H₂O

The reduction proceeds through intermediate species, namely nitroso (Ar-NO) and hydroxylamino (Ar-NHOH) compounds. nih.gov

| Reagent/Catalyst System | Conditions | Key Features |

|---|---|---|

| H₂/Pd/C | Varies (often room temp, atmospheric pressure) | Highly efficient, but can reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Acidic conditions | Classic, cost-effective method. commonorganicchemistry.comnih.gov |

| SnCl₂/HCl | Acidic conditions | Mild, often used for selective reductions. commonorganicchemistry.com |

| NaBH₄/Catalyst (e.g., Ag/TiO₂) | Often mild (room temp) | Can be highly chemoselective. nih.gov |

Electrochemical Reduction Studies of Nitrobenzenesulfonamides

Electrochemical methods offer a sustainable alternative to traditional chemical reductions, as the necessary electrons and protons can be generated from water electrolysis. nih.gov The reduction typically proceeds in a stepwise manner, forming radical anions and other intermediates. acs.orgusd.edu The efficiency and products of the electrochemical reduction can be influenced by factors such as the electrode material, pH, and the potential applied. koreascience.krnih.gov For instance, the reduction of nitrobenzene on a lead electrode in basic solutions can yield either nitroso compounds or hydroxylamines depending on the potential. koreascience.kr

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of multiple reactive functional groups in this compound allows for its use as a precursor in the synthesis of various heterocyclic compounds. researchgate.netnih.govrsc.orgrsc.org Intramolecular cyclization can occur between the amino, nitro, and sulfonamide groups, or with other reagents, to form fused ring systems.

For example, 2-nitrobenzenesulfonamides have been utilized in tandem reactions to synthesize 1-(phenylsulfonyl)-1H-benzimidazoles. mdpi.com Similarly, reactions involving the amino group and other functionalities can lead to the formation of heterocycles like pyrimidines or purines. nih.gov The reduction of the nitro group to an amine, followed by reaction with a suitable electrophile, can initiate a cyclization cascade. For instance, the reaction of 2-aminobenzyl cyanide with 4-nitrobenzenesulfonyl chloride, followed by alkylation and base-induced rearrangement, can lead to the formation of 2-aminoindole derivatives. researchgate.net The versatility of the functional groups in this compound makes it a valuable building block in heterocyclic chemistry. frontiersin.orgnih.govresearchgate.net

Pathways to Cyclic Sulfonamides and Related Heterocyclic Systems

While direct intramolecular cyclization of this compound to form a simple cyclic sulfonamide (a sultam) is not a commonly reported pathway without prior functionalization, its structure lends itself to several potential cyclization strategies to form more complex heterocyclic systems. The synthesis of benzothiadiazine derivatives, for instance, often involves the reaction of substituted anilines with appropriate sulfur-containing reagents. nih.gov

One plausible pathway involves the initial reduction of the nitro group to a second amino group, yielding 2,4-diaminobenzenesulfonamide. This diamino derivative can then undergo condensation reactions with various reagents to form heterocyclic rings. For example, reaction with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of a seven-membered diazepine (B8756704) ring fused to the benzene ring.

Another potential route involves the activation of the sulfonamide group followed by intramolecular nucleophilic attack by the amino group. However, the amino group's nucleophilicity is somewhat diminished by the electron-withdrawing nitro group.

More complex, multi-step synthetic sequences can also be envisioned. For instance, the amino group could be modified to introduce a side chain containing a reactive group, which could then participate in a cyclization reaction involving either the nitro or the sulfonamide group. The synthesis of 1,4-benzothiazines, for example, can be achieved through the reaction of 2-aminothiophenol (B119425) with various electrophiles. jopcr.comnih.gov While this compound is not a thiophenol, this highlights the general strategy of using substituted anilines to construct fused heterocyclic systems.

Regioselectivity in Cyclization Processes

The regioselectivity of cyclization reactions involving derivatives of this compound is dictated by the relative positions of the reacting functional groups.

In a scenario where the nitro group is first reduced to an amino group, the resulting 2,4-diaminobenzenesulfonamide presents two different amino groups for subsequent reactions. The regioselectivity of a cyclization reaction would then depend on the relative nucleophilicity of these two amino groups and the nature of the cyclizing agent. The amino group at the 4-position is para to the sulfonamide group and ortho/para to the newly formed amino group, while the amino group at the 2-position is ortho to the sulfonamide group and ortho to the other amino group. These electronic and steric differences would influence which nitrogen atom preferentially attacks an electrophilic center.

For intramolecular cyclizations, the formation of a six- or seven-membered ring is generally favored over smaller or larger rings due to thermodynamic stability. For example, if a reactive side chain were introduced at the 4-amino position, its subsequent intramolecular reaction with the sulfonamide group would lead to the formation of a six-membered ring. Conversely, a reaction involving the 2-position would result in a different ring system. The principles of cascade reactions, such as Prins/Friedel-Crafts cyclizations, demonstrate how the initial formation of a carbocation can lead to specific and predictable ring closures based on the proximity of nucleophilic aromatic rings. beilstein-journals.org

Other Significant Organic Transformations

Beyond cyclization reactions, the functional groups of this compound allow for a range of other organic transformations, primarily involving oxidation of the amino group and reduction of the nitro group.

Oxidation Reactions of Sulfonamide Derivatives

The primary amino group of this compound is susceptible to oxidation. The outcome of such a reaction would depend on the oxidizing agent and the reaction conditions. Mild oxidation could potentially convert the amino group into a nitroso (-NO) or an azo (-N=N-) functionality. Stronger oxidation might lead to the formation of a second nitro group, yielding 2,4-dinitrobenzenesulfonamide.

Furthermore, oxidative cyclization is a plausible transformation. In related systems, the oxidation of an aniline (B41778) moiety can trigger an intramolecular nucleophilic attack to form a heterocyclic ring. nih.gov For this compound, oxidation of the amino group could potentially be followed by an intramolecular reaction, although the specific products would depend on the reaction conditions and the fate of the other functional groups.

| Reactant | Oxidizing Agent | Potential Product(s) |

| This compound | Mild Oxidant | 4-Nitroso-2-nitrobenzenesulfonamide |

| This compound | Strong Oxidant | 2,4-Dinitrobenzenesulfonamide |

| This compound | Oxidant (in cyclization) | Heterocyclic systems via oxidative cyclization |

Hydrogenation Methodologies

The selective reduction of the nitro group in the presence of an amino and a sulfonamide group is a key transformation for this compound. Catalytic hydrogenation is a common and effective method for this purpose.

The hydrogenation of nitroarenes to the corresponding anilines is a well-established industrial process. google.com Typically, this is achieved using a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high selectivity for the reduction of the nitro group while leaving the amino and sulfonamide groups intact.

The successful catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a base and a hydrogenation catalyst highlights the feasibility of selective reductions in complex aromatic systems. google.com In the case of this compound, the expected product of selective hydrogenation would be 2,4-diaminobenzenesulfonamide. This diamine is a versatile intermediate for the synthesis of various other compounds, including heterocyclic structures as discussed previously.

| Reactant | Catalyst | Reagent | Product |

| This compound | Pd/C, Pt/C, or Raney Ni | H2 | 2,4-Diaminobenzenesulfonamide |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Amino 2 Nitrobenzenesulfonamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Amino-2-nitrobenzenesulfonamide, ¹H and ¹³C NMR provide critical information on the electronic environment of each nucleus, while 2D NMR techniques confirm the connectivity and spatial relationships between atoms.

The chemical shifts are governed by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group and would deshield adjacent protons, shifting their signals downfield. Conversely, the amino group (-NH₂) is a strong electron-donating group, causing an upfield shift for adjacent protons. The sulfonamide group (-SO₂NH₂) is also electron-withdrawing. Therefore, the proton at C3 (between the nitro and sulfonamide groups) would be the most deshielded, while the proton at C5 (adjacent to the amino group) would be the most shielded. The protons of the sulfonamide (-SO₂NH₂) and amino (-NH₂) groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

In the ¹³C NMR spectrum, six distinct signals for the aromatic carbons would be expected. The carbons directly attached to the electron-withdrawing nitro (C2) and sulfonamide (C1) groups would be shifted significantly downfield. The carbon attached to the electron-donating amino group (C4) would also experience a downfield shift, though typically less pronounced than that for nitro-substituted carbons. The remaining carbons (C3, C5, C6) would appear at intermediate chemical shifts. For comparison, in the analogue 4-nitro-N-phenylbenzenesulfonamide, the carbon atoms of the nitro-substituted ring appear in the range of 121-151 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Characteristics for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Comments |

|---|---|---|---|

| H-3 | Downfield (highly deshielded) | Doublet | Ortho coupling to H-5, influenced by adjacent NO₂ and SO₂NH₂. |

| H-5 | Upfield (shielded) | Doublet of doublets | Ortho coupling to H-6, meta coupling to H-3, influenced by adjacent NH₂. |

| H-6 | Intermediate | Doublet | Ortho coupling to H-5, influenced by adjacent SO₂NH₂. |

| -NH₂ | Variable | Broad singlet | Chemical shift is solvent and concentration dependent. |

| -SO₂NH₂ | Variable | Broad singlet | Chemical shift is solvent and concentration dependent. |

| C-1 | Downfield | Singlet | Attached to electron-withdrawing SO₂NH₂ group. |

| C-2 | Downfield | Singlet | Attached to electron-withdrawing NO₂ group. |

| C-3 | Intermediate | Singlet | Influenced by adjacent NO₂ and SO₂NH₂ groups. |

| C-4 | Downfield | Singlet | Attached to electron-donating NH₂ group. |

| C-5 | Upfield | Singlet | Influenced by adjacent NH₂ group. |

Note: This table is based on established principles of NMR spectroscopy and data from analogous compounds, not on direct experimental measurement of this compound.

To definitively assign the signals and confirm the substitution pattern of this compound, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this molecule, cross-peaks would be expected between H-5 and H-6 (ortho-coupling) and a weaker cross-peak between H-3 and H-5 (meta-coupling), confirming their relative positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would allow for the unambiguous assignment of the signals for C-3, C-5, and C-6 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the positions of the substituents, which lack protons. For instance, correlations from the amino protons (-NH₂) to carbons C-3, C-4, and C-5 would confirm the location of the amino group at C-4. Similarly, correlations from the aromatic protons to the quaternary carbons (C-1, C-2, C-4) would solidify the entire structural assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is highly effective for identifying the specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to be rich with distinct bands corresponding to its three key functional groups. Analysis of related compounds allows for the assignment of these characteristic vibrations. nih.gov

Sulfonamide (-SO₂NH₂) Group: The sulfonamide group is characterized by strong absorptions from the sulfonyl (SO₂) moiety. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1370–1300 cm⁻¹ and 1180–1150 cm⁻¹, respectively. researchgate.net The N-S stretching vibration is expected in the 935–875 cm⁻¹ region. researchgate.net

Nitro (-NO₂) Group: The nitro group gives rise to two prominent, strong stretching bands. The asymmetric stretching vibration (ν_as(NO₂)) is found in the 1560–1520 cm⁻¹ range, while the symmetric stretching vibration (ν_s(NO₂)) appears between 1355–1345 cm⁻¹.

Amino (-NH₂) Group: The primary amino group shows characteristic N-H stretching vibrations in the high-frequency region of 3500–3300 cm⁻¹. Typically, two bands are observed, corresponding to asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration usually appears in the 1650–1580 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Aromatic Nitro-Amino-Sulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | 3450 - 3350 | Medium |

| N-H Symmetric Stretch | 3350 - 3250 | Medium | |

| N-H Scissoring (Bending) | 1650 - 1580 | Medium-Strong | |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1520 | Strong |

| Symmetric Stretch | 1355 - 1345 | Strong | |

| Sulfonamide (-SO₂NH₂) | SO₂ Asymmetric Stretch | 1370 - 1300 | Strong |

| SO₂ Symmetric Stretch | 1180 - 1150 | Strong | |

| N-S Stretch | 935 - 875 | Medium |

Source: Data compiled from studies on analogous compounds. nih.govresearchgate.netresearchgate.netnih.gov

For complex molecules, the definitive assignment of all bands in an experimental vibrational spectrum can be challenging. A powerful approach involves correlating the experimental FT-IR and FT-Raman spectra with theoretical frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.govnih.gov

This process involves first optimizing the molecular geometry of the compound in silico. Then, harmonic vibrational frequency calculations are performed on the optimized structure. nih.gov The calculated frequencies are often systematically higher than the experimental ones, so they are scaled using an appropriate factor to improve agreement. By comparing the scaled theoretical wavenumbers with the experimental IR and Raman bands, and by analyzing the theoretical potential energy distribution (PED), each experimental band can be confidently assigned to a specific vibrational mode of the molecule. nih.gov This combined experimental and theoretical approach has been successfully applied to the structural analysis of 2-, 3-, and 4-nitrobenzenesulfonamide (B188996), providing a robust methodology for characterizing related compounds. nih.gov

X-ray Crystallography for Molecular Geometry and Supramolecular Assembly

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the packing of molecules in the solid state.

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related sulfonamide structures provides insight into the information that would be obtained. nih.govmdpi.com An X-ray diffraction study would confirm the planar structure of the benzene (B151609) ring and the geometry of the substituents.

Crucially, this technique would elucidate the supramolecular assembly, which is dominated by hydrogen bonding. The amino (-NH₂) and sulfonamide (-SO₂NH₂) groups are excellent hydrogen bond donors, while the oxygen atoms of the sulfonyl (-SO₂) and nitro (-NO₂) groups are effective hydrogen bond acceptors. It is highly probable that the crystal structure would feature an extensive network of intermolecular hydrogen bonds. For example, N-H···O interactions involving the sulfonamide NH₂ protons and the sulfonyl or nitro oxygens of neighboring molecules would likely be a primary motif, linking the molecules into chains, sheets, or a three-dimensional network. These interactions govern the crystal packing and ultimately influence the physical properties of the solid material.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-nitro-N-phenylbenzenesulfonamide |

| 2-nitrobenzenesulfonamide |

| 3-nitrobenzenesulfonamide |

| 4-nitrobenzenesulfonamide |

Determination of Crystal Structure and Conformation

For instance, in a series of (E)-N'-(aryl-benzylidene)-4-nitro-benzene-sulfonohydrazides, the C-S-N-N torsion angles were found to be in the range of -59.0° to -70.2°. This indicates a significant twist in the sulfonohydrazide backbone. Furthermore, the two aromatic rings—the 4-nitro-substituted phenylsulfonyl and the benzylidene rings—are substantially inclined to each other, with dihedral angles ranging from 74.4° to 81.4°. This twisted conformation is a common feature in sulfonamide derivatives and is expected to be present in this compound, influenced by the steric and electronic effects of the amino and nitro substituents on the benzene ring.

The conformation of such molecules is a delicate balance of intramolecular steric hindrance and electronic interactions. The presence of the nitro group ortho to the sulfonamide moiety in this compound likely introduces significant steric strain, which would further influence the torsion angles around the S-C and S-N bonds.

Table 1: Representative Torsion Angles in Analogous Sulfonohydrazide Compounds

| Compound | C-S-N-N Torsion Angle (°) | S-N-N-C Torsion Angle (°) | N-N=C-C Torsion Angle (°) |

|---|---|---|---|

| (E)-N'-(2-chloro-benzyl-idene)-4-nitro-benzene-sulfono-hydrazide | -59.0 | 159.3 | -179.1 |

| (E)-N'-(2-methyl-benzyl-idene)-4-nitro-benzene-sulfono-hydrazide | 58.0 | -164.2 | 176.7 |

| (E)-N'-(4-methyl-benzyl-idene)-4-nitro-benzene-sulfono-hydrazide monohydrate | -70.2 | 152.3 | 175.0 |

Data sourced from a study on substituted benzenesulfonohydrazides.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking, Van der Waals)

The crystal packing of sulfonamides is typically dominated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. Hydrogen bonds are of primary importance, particularly involving the sulfonamide group and any other hydrogen bond donors and acceptors in the molecule.

In analogues of this compound, N-H···O hydrogen bonds are consistently observed. For example, in the crystal structure of (E)-N'-(2-chloro-benzyl-idene)-4-nitro-benzene-sulfonohydrazide, molecules are linked into chains via N-H···O hydrogen bonds. In a related compound, the amino H atom of the sulfonohydrazide moiety forms bifurcated N-H···O(O) hydrogen bonds with both oxygen atoms of the nitro group, creating distinct chain motifs. Given that this compound possesses both an amino group (a hydrogen bond donor) and a sulfonamide group (both donor and acceptor), as well as a nitro group (a strong hydrogen bond acceptor), a rich and complex hydrogen-bonding network is anticipated. This network would likely involve N-H···O and N-H···N interactions, creating a three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

For a series of (E)-4-nitro-N'-(substituted-benzylidene)benzenesulfonohydrazides, Hirshfeld surface analysis revealed that O···H/H···O contacts make the largest contribution to the crystal packing, accounting for a significant percentage of the total interactions. This highlights the prevalence of hydrogen bonding. Other significant contacts include H···H, C···H/H···C, and N···H/H···N interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For the aforementioned analogues, the fingerprint plots confirm the dominance of O···H/H···O contacts. For this compound, a similar analysis would be expected to show a high percentage of O···H/H···O and N···H/H···N contacts, reflecting the presence of the nitro, amino, and sulfonamide groups. The relative contributions of these contacts would provide a detailed fingerprint of the supramolecular assembly.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| O···H/H···O | Varies, often the largest contribution |

| H···H | Significant contribution |

| C···H/H···C | Moderate contribution |

| N···H/H···N | Present, contribution depends on specific structure |

Data is generalized from studies on analogous nitro-substituted sulfonamides.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of an organic molecule provides information about its electronic structure and the energy required for electronic transitions. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals (like σ, π, and n orbitals) to higher energy antibonding orbitals (σ* and π*).

For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions associated with the aromatic ring and the nitro and amino substituents. The benzene ring itself has characteristic absorptions, which are modified by the presence of substituents. The amino group (-NH2) is an auxochrome that typically causes a bathochromic (red) shift of the π → π* transitions of the benzene ring. The nitro group (-NO2) is a chromophore and also causes a red shift.

The presence of both a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) on the same benzene ring leads to a significant intramolecular charge transfer (ICT) character in the electronic transitions. This ICT from the amino group to the nitro group would result in a strong absorption band at a relatively long wavelength in the UV-Vis spectrum. The specific wavelength of maximum absorption (λmax) would be influenced by the solvent polarity, with more polar solvents often leading to a further red shift for such ICT bands.

While a specific spectrum for this compound was not found, studies on related nitroanilines show intense absorption bands in the near-UV and visible regions due to these charge-transfer transitions.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Groups | Expected Spectral Region |

|---|---|---|

| π → π* | Substituted benzene ring | UV region |

| n → π* | Nitro group, Sulfonamide group | Near-UV or Visible region (often weak) |

Computational and Theoretical Investigations of 4 Amino 2 Nitrobenzenesulfonamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility for the study of medium-sized organic molecules. It is employed to determine the electronic structure of a molecule, from which a wide array of properties can be derived.

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 4-Amino-2-nitrobenzenesulfonamide, DFT calculations, for instance at the B3LYP/6-31G* level of theory, would be used to determine bond lengths, bond angles, and dihedral angles. nih.gov The optimization process accounts for the electronic interactions and steric hindrance between the functional groups—the amino (-NH₂), nitro (-NO₂), and sulfonamide (-SO₂NH₂) groups—attached to the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the benzene ring. researchgate.net Conversely, the LUMO would likely be centered on the electron-deficient nitro group, which is a powerful electron-withdrawing group. researchgate.nettci-thaijo.org This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Descriptor | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity of a molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of a molecule. |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's stability and reactivity tendencies.

Within the framework of DFT, global reactivity descriptors can be approximated using the energies of the HOMO and LUMO, based on Koopmans' theorem. nih.gov

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO . A lower ionization potential indicates a better electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO . A higher electron affinity suggests a better electron acceptor.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2 .

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2 . Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

These descriptors collectively provide a detailed profile of the molecule's reactivity, predicting its behavior in chemical reactions.

Table 2: Global Reactivity Descriptors for a Representative Molecule (4-Nitroaniline)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

Note: This table provides the definitions and formulas for the descriptors. The values for this compound would be specifically determined through DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. nih.gov The colors on the map indicate different potential values:

Red/Yellow: Regions of negative potential, which are rich in electrons. These are the most likely sites for an electrophilic attack. researchgate.net

Blue: Regions of positive potential, which are electron-poor. These are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the highly electronegative oxygen atoms of the nitro and sulfonamide groups. researchgate.net These areas are the primary sites for interaction with electrophiles. Conversely, the most positive potential (blue) would be found on the hydrogen atoms of the amino group, making this site vulnerable to nucleophilic attack. researchgate.netresearchgate.net

Spectroscopic Property Predictions via Computational Methods

Computational methods are widely used to predict and help interpret various types of molecular spectra.

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule. By analyzing the computed frequencies and their corresponding atomic motions, one can assign the absorption bands observed in an experimental FT-IR spectrum to specific functional groups and vibrational modes (e.g., N-H stretching, N-O asymmetric stretching, S=O stretching).

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions, including the intramolecular charge transfer (ICT) band, which is characteristic of molecules with strong donor and acceptor groups. researchgate.net

These theoretical predictions serve as a powerful complement to experimental spectroscopic data, aiding in the structural confirmation and detailed electronic characterization of the molecule.

Theoretical Calculations of NMR Chemical Shifts and Vibrational Frequencies

No published studies were found that detail the theoretical calculation of ¹H or ¹³C NMR chemical shifts or the vibrational (FT-IR/Raman) frequencies for this compound using DFT or other computational methods.

Simulation of UV-Vis Spectra (TD-DFT)

There is no available literature presenting a simulated UV-Vis spectrum for this compound using Time-Dependent Density Functional Theory (TD-DFT), which would provide insights into its electronic transitions.

Intermolecular Interaction Modeling and Energy Analysis

Specific modeling of the intermolecular forces governing the crystal structure or molecular aggregation of this compound is not present in the searched literature.

Hydrogen Bond and Pi-Stacking Interaction Energies

Quantitative energy analysis of hydrogen bonding and potential π-stacking interactions, which are crucial for understanding the solid-state structure and properties of the compound, has not been reported.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

A Reduced Density Gradient (RDG) analysis, a powerful tool for visualizing and characterizing non-covalent interactions, has not been performed on this molecule according to available sources. This type of analysis identifies regions of hydrogen bonding, van der Waals forces, and steric repulsion.

Conformational Analysis and Molecular Dynamics Simulations

Detailed studies on the conformational landscape and dynamic behavior of this compound are absent from the literature.

Conformational Preferences and Torsional Angles

No research was found that investigates the molecule's preferred three-dimensional shapes, the energy barriers to rotation around its single bonds, or the key torsional angles that define its structure.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions, and stability. This technique models the movement of atoms and molecules over time by solving Newton's equations of motion. For a molecule like this compound, MD simulations could elucidate the flexibility of the molecule, the rotational barriers of its functional groups, and its interactions with solvent molecules or biological targets.

Despite the utility of this method, a thorough review of the scientific literature reveals a significant gap in the computational investigation of this compound. To date, no specific molecular dynamics simulation studies focusing on the dynamic behavior of this compound have been published.

While research exists on related compounds, such as other sulfonamides or nitroaromatic molecules, these findings cannot be directly extrapolated to predict the specific dynamic properties of this compound due to the unique influence of its particular combination of amino, nitro, and sulfonamide functional groups on its electronic structure and conformational landscape.

For instance, studies on other sulfonamides have used MD simulations to explore their binding modes to protein targets and to understand the role of molecular flexibility in their biological activity. Similarly, simulations of nitroaromatic compounds have investigated their interactions and reactivity. However, the interplay between the electron-withdrawing nitro group and the electron-donating amino group, ortho and para to each other on the benzene ring, along with the bulky sulfonamide group, would create a distinct dynamic profile for this compound that requires dedicated study.

Future Research Directions:

The absence of MD simulation data for this compound presents an opportunity for future computational studies. Such research could provide valuable information on:

Conformational Preferences: Identifying the most stable conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

Intramolecular Interactions: Quantifying the hydrogen bonding and other non-covalent interactions that influence the molecule's shape and flexibility.

Solvation Dynamics: Characterizing the structure and dynamics of the solvent shell around the molecule.

Interaction with Biomolecules: Simulating the interaction of this compound with relevant biological macromolecules to hypothesize potential mechanisms of action or binding modes.

Conducting such simulations would require the development of an accurate force field for this specific molecule, followed by extensive simulations to sample its conformational space adequately. The results of these simulations would be crucial for a deeper understanding of its chemical and biological properties.

Due to the lack of specific research on the molecular dynamics of this compound, no data tables with detailed research findings can be presented at this time.

Applications of 4 Amino 2 Nitrobenzenesulfonamide As a Chemical Building Block and Precursor in Advanced Chemical Synthesis

Role in the Synthesis of Complex Organic Scaffolds

The utility of 4-amino-2-nitrobenzenesulfonamide and its close structural analogs, particularly nitrobenzenesulfonamides, is well-documented in the assembly of complex organic structures. These compounds act as foundational elements upon which intricate molecular designs can be built, serving as both precursors to key functional groups and stable intermediates in lengthy synthetic pathways.

The presence of multiple nitrogen-containing functional groups makes this compound an excellent starting material for the synthesis of various nitrogenous compounds, including biologically active heterocyclic rings. nih.govmdpi.com Heterocyclic structures are prevalent in nature and form the core of many pharmaceutical agents. nih.govenamine.net The amino group on the benzene (B151609) ring can be readily transformed into other functionalities or can participate directly in cyclization reactions to form fused heterocyclic systems.

The synthesis of nitrogen-rich energetic compounds, for instance, often relies on precursors containing amino and cyano groups on furazan and furoxan rings. nih.gov Similarly, the amino and sulfonamide nitrogens in this compound provide nucleophilic centers that can be exploited in reactions with various electrophiles to construct rings. For example, aminoazoles are known to react with bis-electrophiles to create fused heterocyclic systems, a principle that can be extended to aminobenzenesulfonamide derivatives. enamine.netfrontiersin.org The general strategy involves leveraging the nucleophilicity of the amino groups to build five- or six-membered rings, which are common motifs in medicinal chemistry. nih.gov The development of new methods for incorporating single nitrogen atoms into existing rings, such as using sulfenylnitrenes to convert pyrroles into pyrimidines, highlights the ongoing innovation in the synthesis of nitrogen heterocycles. chemrxiv.org

Table 1: Examples of Heterocyclic Systems Synthesized from Amino-Aromatic Precursors This table is illustrative of general synthetic strategies and not all precursors are this compound.

| Precursor Type | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Amino-4-nitrophenol | Dibromoalkanes | 1,4-Benzoxazines, 1,5-Benzoxazepines | researchgate.net |

| 3-Amino-1,2,4-triazole | Ketones, Aldehydes | Triazolopyrimidines | frontiersin.org |

| 3-Amino-4-cyanofurazan | Hydrazine | Furazanopyridines | nih.gov |

| o-Nitrophenol | Epichlorohydrin, Catalytic Reduction | Benzoxazepine derivatives | researchgate.net |

Intermediate in Multi-Step Synthetic Sequences

In complex, multi-step syntheses, protecting groups are essential for masking reactive functional groups while other parts of a molecule are being modified. libretexts.orgnih.govrsc.org Nitrobenzenesulfonamides, often referred to as "nosyl" amides, are widely used for the protection of primary and secondary amines. orgsyn.orgnih.gov When this compound or a related sulfonyl chloride is reacted with a primary amine in a molecule, it forms a stable N-substituted sulfonamide. This protected amine becomes a key intermediate in a longer synthetic sequence. orgsyn.org

The nosyl group is stable under both acidic and basic conditions, allowing for a wide range of subsequent reactions to be performed on other parts of the molecule without affecting the protected amine. orgsyn.org Once the other synthetic steps are complete, the nosyl group can be cleanly removed under mild conditions, regenerating the free amine. orgsyn.orgresearchgate.net This protection-deprotection sequence inherently positions the nosyl-protected compound as a critical intermediate. This strategy is a cornerstone of modern organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals where precise control over reactivity is paramount. nbinno.comrsc.org The development of continuous-flow systems for multi-step synthesis further highlights the importance of stable, reliable intermediates in creating efficient synthetic routes. nih.govrsc.org

Contributions to Methodological Development in Organic Synthesis

The unique reactivity of nitrobenzenesulfonamides has spurred the development of new synthetic methods and strategies, particularly in the areas of amine synthesis and protection.

The use of the 2-nitrobenzenesulfonyl (nosyl) group represents a significant advancement in amine protection strategies, offering a valuable alternative to other sulfonyl protecting groups like the p-toluenesulfonyl (tosyl) group. nih.govresearchgate.net While tosylamides are known for their high stability, their removal often requires harsh conditions. nih.gov In contrast, nitrobenzenesulfonamides are easily cleaved under mild conditions, yet they exhibit considerable stability to various reaction conditions. nih.gov

This methodology provides a simple and general route for transforming primary amines into secondary amines. orgsyn.org The primary amine is first protected as a 2-nitrobenzenesulfonamide. This intermediate can then be smoothly alkylated under conventional or Mitsunobu conditions to yield an N,N-disubstituted sulfonamide. orgsyn.org The final step is a facile deprotection using a thiolate nucleophile, which proceeds through a Meisenheimer complex to give the desired secondary amine in excellent yield. orgsyn.org This protocol is considered a method of choice for preparing a wide variety of secondary amines, comparable to the Gabriel synthesis for primary amines. orgsyn.org

Table 2: Reaction Conditions for Nosyl-Based Amine Protection and Deprotection

| Step | Reagents & Conditions | Result | Reference |

|---|---|---|---|

| Protection | 2-Nitrobenzenesulfonyl chloride, Triethylamine (or Pyridine), CH₂Cl₂ | N-monosubstituted 2-nitrobenzenesulfonamide | orgsyn.org |

| Alkylation | Alkyl halide (RX), K₂CO₃, DMF | N,N-disubstituted 2-nitrobenzenesulfonamide | orgsyn.org |

| Deprotection | Thiophenol (PhSH), K₂CO₃ (or Cs₂CO₃), CH₃CN (or DMF) | Free secondary amine | orgsyn.orgresearchgate.net |

Development of New Synthetic Reagents and Reaction Conditions

The widespread adoption of the nosyl protecting group has led to the refinement of specific reagents and reaction conditions for its use. The deprotection step, in particular, has been optimized. The facile cleavage of N,N-disubstituted 2-nitrobenzenesulfonamides is achieved by treatment with a thiolate nucleophile, such as thiophenol and potassium carbonate or 2-mercaptoethanol and DBU. orgsyn.orgresearchgate.net This specific set of conditions was developed to be mild and highly efficient, allowing for the deprotection of sensitive molecules without damaging other functional groups. orgsyn.org

Furthermore, the 2-nitrobenzenesulfonamide group has been employed as not only a protecting group but also an activating group in the Fukuyama protocol for synthesizing acylpolyamines. researchgate.net This dual role showcases its versatility and contribution to the development of new synthetic strategies. The search for new and more efficient reagents is a constant endeavor in organic synthesis, particularly in peptide synthesis, where coupling reagents are critical. researchgate.net The development of specialized conditions for the application and removal of protecting groups like the nosyl group is a key part of this progress.

Integration into Chiral Synthesis and Stereoselective Transformations

The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. rsc.org Sulfonamides have been integrated into these methodologies to create chiral products. nih.gov

Recent research has demonstrated that the organocatalytic atroposelective N-alkylation of sulfonamides can produce axially chiral N-aryl sulfonamides and NOBIN analogs in excellent enantiopurity. nih.gov This method uses commercially available chiral amine catalysts to control the stereochemical outcome of the reaction. While not specifically detailing this compound, this work establishes a powerful precedent for using sulfonamides as scaffolds in stereoselective transformations. The principles could be applied to derivatives of this compound to access novel chiral structures.

Moreover, the synthesis of chiral amino acids and their derivatives is a major focus of stereoselective synthesis. rsc.orgrsc.org Chiral auxiliaries are often employed to direct the stereochemical course of a reaction. The sulfonamide nitrogen, once part of a larger molecule, can influence the facial selectivity of reactions at nearby centers. For example, in the cycloaddition of 2-amino-β-nitrostyrenes, chiral organocatalysts are used to produce enantioenriched 1,4-benzodiazepines. mdpi.com Given the structural similarities, it is conceivable that chiral derivatives of this compound could be employed as substrates or ligands in similar stereoselective transformations, further expanding its utility in advanced synthesis.

Asymmetric Synthesis Utilizing Sulfonamide Derivatives

In the broader context of organic synthesis, sulfonamide derivatives are indeed utilized in asymmetric catalysis. Chiral sulfonamides can act as ligands for metal catalysts or as organocatalysts themselves. These chiral sulfonamide-based catalysts create a chiral environment around the reactants, directing the formation of one enantiomer over the other. The synthesis of such chiral sulfonamides often starts from readily available chiral precursors, such as amino acids or other compounds from the chiral pool. However, there is no specific information in the reviewed literature that points to this compound being a starting material for the synthesis of these specialized chiral sulfonamide catalysts.

Role as Chiral Building Blocks

Similarly, for a compound to serve as a chiral building block, it must inherently be chiral or be readily converted into a chiral intermediate. While this compound possesses distinct functional groups—an amino group, a nitro group, and a sulfonamide group—the parent molecule itself is achiral. The scientific literature does not describe methods for the enantioselective transformation of this compound into a chiral derivative that is then used as a building block in the synthesis of more complex chiral molecules.

Conclusion and Outlook in 4 Amino 2 Nitrobenzenesulfonamide Research

Summary of Key Research Findings and Methodological Advancements

Direct research focused exclusively on 4-Amino-2-nitrobenzenesulfonamide is limited in the public domain. However, a comprehensive understanding can be built by examining the research landscape of structurally similar compounds, such as its isomers and precursors. Methodological advancements in the synthesis and characterization of aromatic sulfonamides are directly applicable.

Methodologically, the synthesis of aminonitrobenzenesulfonamide derivatives has seen significant improvements. Traditional methods often involve multi-step processes starting from precursors like p-nitrochlorobenzene or o-nitrochlorobenzene. google.compatsnap.com A common synthetic pathway involves chlorosulfonation, followed by amidation, hydrolysis, and reduction of the nitro group. google.com Recent advancements, particularly in the industrial synthesis of related compounds like 2-aminophenol-4-sulfonamide, have focused on optimizing these steps. For instance, a two-step chlorosulfonation process using chlorosulfonic acid followed by sulfur oxychloride has been developed to increase product yields to over 96% while significantly reducing the consumption of chlorosulfonic acid and eliminating wastewater production. google.compatsnap.com Another established route involves the selective reduction of a dinitro compound; for example, 2,4-dinitro-1-hydroxybenzene-6-sulfonic acid amide can be reduced to 4-nitro-2-amino-1-hydroxybenzene-6-sulfonic acid amide using sodium hydrosulfide. google.com These refined synthetic strategies represent a significant methodological leap forward, enabling more efficient and environmentally benign production of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are fundamental for confirming the arrangement of protons and carbon atoms on the benzene (B151609) ring. nih.gov

Infrared (IR) Spectroscopy : IR spectra are used to identify key functional groups, such as the N-H stretches of the amino and sulfonamide groups, and the asymmetric and symmetric stretches of the nitro (NO₂) and sulfonyl (SO₂) groups. nih.gov

Mass Spectrometry (MS) : This technique confirms the molecular weight and provides fragmentation patterns that help elucidate the structure. nih.gov

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net Studies on related sulfonamide crystals have detailed how the sulfonamide group acts as a hydrogen bond donor and acceptor, influencing crystal packing. researchgate.net

These advanced methods provide a robust framework for the definitive identification and structural elucidation of this compound, should it be synthesized and studied in detail.

Identification of Current Research Gaps and Future Directions

The most significant research gap is the scarcity of studies dedicated specifically to the this compound isomer. While its parent acid, 4-amino-2-nitrobenzenesulfonic acid, is commercially available and documented, the sulfonamide derivative remains poorly characterized in scientific literature. sigmaaldrich.comnih.govepa.gov This gap presents numerous opportunities for future research.

Future Directions:

Targeted Synthesis and Characterization: The immediate future direction is the development of a targeted, high-yield synthesis for this compound. Following a successful synthesis, a complete spectroscopic and crystallographic characterization is essential to establish a definitive structural and properties database for the compound.

Investigation of Physicochemical Properties: A systematic study of its properties, such as pKa, solubility, and electronic properties, would be invaluable. Understanding these fundamental characteristics is a prerequisite for any application-oriented research.

Exploring Biological Activity: The sulfonamide moiety is a well-known pharmacophore, most famous for its role in carbonic anhydrase inhibitors. nih.gov Future research should involve screening this compound for inhibitory activity against various human carbonic anhydrase isoforms. The presence and relative positions of the amino and nitro groups could significantly influence binding affinity and isoform selectivity compared to other benzenesulfonamide (B165840) inhibitors. nih.gov

Comparative Isomer Studies: A comparative study of the chemical reactivity and biological activity of different isomers (e.g., 2-amino-4-nitrobenzenesulfonamide (B15386299) vs. This compound) would provide crucial structure-activity relationship (SAR) data, guiding the design of more potent and selective molecules.

Potential for Further Exploration of this compound in Fundamental Organic Chemistry and Materials Science

Beyond its potential in medicinal chemistry, this compound is a promising candidate for exploration in fundamental organic chemistry and materials science due to its multifunctional nature.

In Fundamental Organic Chemistry:

The compound is an ideal building block for synthetic chemistry. The amino group can be readily diazotized to create a diazonium salt, a highly versatile intermediate for introducing a wide array of functional groups (e.g., halogens, hydroxyl, cyano) onto the aromatic ring. It can also undergo acylation or alkylation. researchgate.net Simultaneously, the nitro group can be reduced to a second amino group, opening pathways to synthesize complex diamine derivatives, which are precursors to various heterocyclic compounds, such as benzimidazoles or quinoxalines. The sulfonamide group itself can also be functionalized. nih.gov This chemical versatility makes it a valuable starting material for constructing novel molecular architectures and exploring new reaction pathways. For example, it could serve as a precursor in the synthesis of specialized dyes and pigments, an application for which related aminophenol sulfonamides are well-known. google.com

In Materials Science:

The unique combination of an electron-donating amino group and an electron-withdrawing nitro group gives the molecule a "push-pull" electronic structure. Such structures are known to exhibit interesting optical and electronic properties, including nonlinear optical (NLO) activity. Future research could explore its potential for applications in optoelectronics. Furthermore, the sulfonamide group is a strong hydrogen bond donor/acceptor, which can be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures. researchgate.net This property could be harnessed to design novel crystalline materials, liquid crystals, or functional polymers where the specific molecular arrangement dictates the material's bulk properties. The strategic connection of a versatile amine building block with a nitro-functionalized core is a known strategy for creating hybrid materials and polymers. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Related) | 4-Nitrobenzenesulfonamide (B188996) | 4-Amino-2-nitrobenzenesulfonic acid |

| Molecular Formula | C₆H₆N₃O₄S | C₆H₆N₂O₄S nih.gov | C₆H₆N₂O₅S nih.govepa.gov |

| Molecular Weight | 218.19 g/mol | 202.19 g/mol nih.gov | 218.19 g/mol epa.gov |

| IUPAC Name | This compound | 4-nitrobenzenesulfonamide nih.gov | 4-Amino-2-nitrobenzene-1-sulfonic acid epa.gov |

| CAS Number | Not available | 6325-93-5 nih.gov | 712-24-3 sigmaaldrich.com |

Note: Data for this compound is largely inferred from its sulfonic acid analogue due to a lack of direct experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.